Methyl (diethoxyphosphoryl)(hydroxy)acetate
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Overview
Description
Methyl (diethoxyphosphoryl)(hydroxy)acetate is an organophosphorus compound with the molecular formula C7H15O5P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a diethoxyphosphoryl group and a hydroxy group attached to an acetate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (diethoxyphosphoryl)(hydroxy)acetate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (diethoxyphosphoryl)(hydroxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphonates.
Substitution: Nucleophilic substitution reactions are common, where the diethoxyphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphonates, and substituted derivatives of this compound .
Scientific Research Applications
Methyl (diethoxyphosphoryl)(hydroxy)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl (diethoxyphosphoryl)(hydroxy)acetate involves its interaction with various molecular targets. The diethoxyphosphoryl group can participate in phosphorylation reactions, affecting enzyme activity and signaling pathways. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity to biological molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl (2Z)-(diethoxyphosphoryl)(hydroxyimino)acetate: Similar in structure but contains a hydroxyimino group instead of a hydroxy group.
Diethylphosphonoacetic Acid Methyl Ester: Another related compound with similar applications in organic synthesis.
Uniqueness
Methyl (diethoxyphosphoryl)(hydroxy)acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
methyl 2-diethoxyphosphoryl-2-hydroxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O6P/c1-4-12-14(10,13-5-2)7(9)6(8)11-3/h7,9H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNVMYFBFQKGKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(=O)OC)O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O6P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10846057 |
Source
|
Record name | Methyl (diethoxyphosphoryl)(hydroxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10846057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918410-67-0 |
Source
|
Record name | Methyl (diethoxyphosphoryl)(hydroxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10846057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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